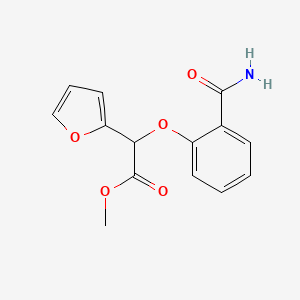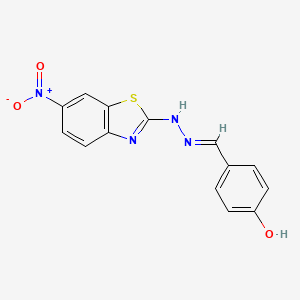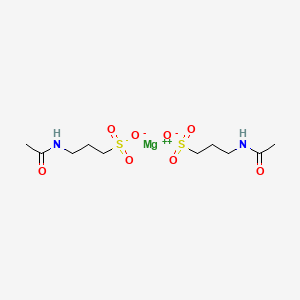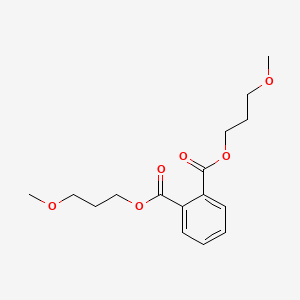
Bis(3-methoxypropyl) phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-methoxypropyl) phthalate: is a chemical compound belonging to the phthalate family. Phthalates are esters of phthalic acid and are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound, specifically, is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Bis(3-methoxypropyl) phthalate is synthesized through the esterification of phthalic anhydride with 3-methoxypropanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Bis(3-methoxypropyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 3-methoxypropanol.
Oxidation: The compound can be oxidized under specific conditions to form phthalic acid derivatives.
Substitution: this compound can participate in substitution reactions where the methoxypropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 3-methoxypropanol.
Oxidation: Phthalic acid derivatives.
Substitution: Compounds with different functional groups replacing the methoxypropyl groups.
科学研究应用
Bis(3-methoxypropyl) phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its presence in medical devices and consumer products.
Industry: Utilized in the manufacturing of various consumer goods, including plastics, coatings, and adhesives.
作用机制
The mechanism by which bis(3-methoxypropyl) phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, altering hormone synthesis, transport, and metabolism. This disruption can lead to various physiological effects, including reproductive and developmental abnormalities.
相似化合物的比较
Bis(3-methoxypropyl) phthalate can be compared to other phthalates, such as:
Bis(2-ethylhexyl) phthalate (DEHP): Commonly used as a plasticizer in medical devices and consumer products. DEHP is well-studied for its potential health effects, including its role as an endocrine disruptor.
Diisobutyl phthalate (DIBP): Used in a variety of industrial applications, including as a plasticizer in flexible plastics. DIBP has similar properties to this compound but differs in its specific chemical structure and applications.
Dimethyl phthalate (DMP): Used in personal care products, pharmaceuticals, and as a plasticizer. DMP has a lower molecular weight and different physical properties compared to this compound.
This compound is unique in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular industrial applications.
属性
CAS 编号 |
85661-30-9 |
|---|---|
分子式 |
C16H22O6 |
分子量 |
310.34 g/mol |
IUPAC 名称 |
bis(3-methoxypropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H22O6/c1-19-9-5-11-21-15(17)13-7-3-4-8-14(13)16(18)22-12-6-10-20-2/h3-4,7-8H,5-6,9-12H2,1-2H3 |
InChI 键 |
BLXLORWYXGINLY-UHFFFAOYSA-N |
规范 SMILES |
COCCCOC(=O)C1=CC=CC=C1C(=O)OCCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


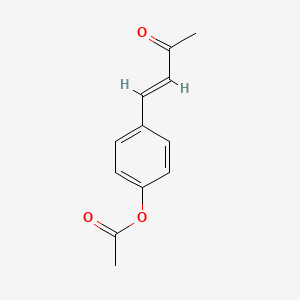
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
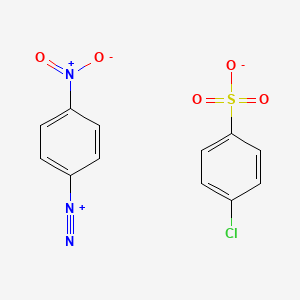
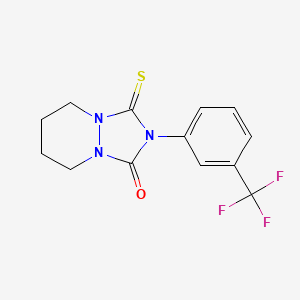

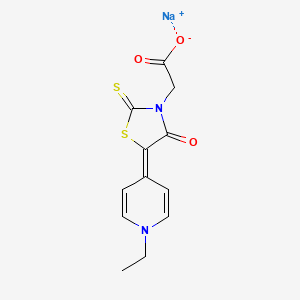

![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
